N-(Piperidin-4-yl)isonicotinamide dihydrochloride
Description
N-(Piperidin-4-yl)isonicotinamide dihydrochloride (CAS: 1170100-33-0) is a pyridine derivative with a piperidinyl substituent at the 4-position of the pyridine ring. It is available as an industrial-grade compound (99% purity) and is packaged in 25 kg cardboard drums, compliant with REACH and ISO certifications . Structurally, it consists of an isonicotinamide (pyridine-4-carboxamide) backbone linked to a piperidin-4-yl group, with two hydrochloride counterions enhancing its water solubility. This compound is likely utilized as an intermediate in synthesizing pharmacologically active molecules, analogous to related pyridine-carboximidamidate derivatives .
Properties
IUPAC Name |
N-piperidin-4-ylpyridine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;;/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFRKEISXVFAKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)isonicotinamide dihydrochloride typically involves the reaction of isonicotinic acid with piperidine under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to form the intermediate isonicotinoyl chloride. This intermediate is then reacted with piperidine to form N-(Piperidin-4-yl)isonicotinamide, which is subsequently converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(Piperidin-4-yl)isonicotinamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxide derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Chemistry: N-(Piperidin-4-yl)isonicotinamide dihydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. It is also employed in the development of new bioactive molecules .
Medicine: It is investigated for its potential to modulate specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)isonicotinamide dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomer: (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide Dihydrochloride
A key structural analog is (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride (CAS: 1286208-22-7), which differs only in the position of the piperidinyl substituent (3- vs. 4-position).
| Property | N-(Piperidin-4-yl)isonicotinamide Dihydrochloride | (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide Dihydrochloride |
|---|---|---|
| Molecular Formula | C₁₁H₁₆Cl₂N₃O | C₁₁H₁₇Cl₂N₃O |
| Molar Mass (g/mol) | ~278.18 (estimated) | 278.18 |
| CAS Number | 1170100-33-0 | 1286208-22-7 |
| Key Structural Feature | Piperidin-4-yl substituent | Piperidin-3-yl substituent (R-configuration) |
The positional isomerism may significantly impact biological activity, as piperidine ring orientation affects binding to enzymatic or receptor targets. For instance, the 4-position substituent could enhance steric accessibility in drug design compared to the 3-position .
Pyridine Derivatives with Halogen and Carbonyl Substituents
Three pyridine-based compounds from the Catalog of Pyridine Compounds () share structural motifs but differ in functional groups:
| Compound | Molecular Formula | M.W. (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | C₁₁H₁₂ClIN₂O₂ | 366.58 | Chloro, iodo, formyl, pivalamide | Likely intermediates in organic synthesis |
| 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid | C₁₁H₁₂ClIN₂O₃ | 382.58 | Chloro, iodo, carboxylic acid, pivalamide | Potential antimicrobial agents |
| N-(2-Chloro-4-(dimethoxymethyl)-6-iodopyridin-3-yl)pivalamide | C₁₃H₁₈ClIN₂O₃ | 412.65 | Chloro, iodo, dimethoxymethyl, pivalamide | Specialty chemical synthesis |
Key Differences from Target Compound :
Dihydrochloride Salts in Azoamidine Initiators
Several azoamidine dihydrochloride compounds listed in (e.g., 2,2’-azobis[2-methyl-N-(phenylmethyl)propionamidine] dihydrochloride) share the dihydrochloride salt feature but are structurally unrelated to the target compound. These azo compounds function as water-soluble radical initiators in polymerization, highlighting the versatility of dihydrochloride salts in enhancing solubility for industrial applications .
Biological Activity
N-(Piperidin-4-yl)isonicotinamide dihydrochloride, also known as N-(4-Piperidinyl)isonicotinamide dihydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C11H16ClN3O and a molecular weight of 241.72 g/mol. The compound features a piperidine ring and an isonicotinamide moiety, which contribute to its biological properties. The dihydrochloride form enhances its solubility in water, making it suitable for various biological assays.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active or allosteric sites, preventing substrate binding and subsequent catalytic activity. This characteristic is crucial for its potential use in drug development.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. This modulation can lead to various physiological effects, including anti-inflammatory and analgesic responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.
- Analgesic Properties : Due to its ability to modulate pain pathways through receptor interaction, it is being investigated for analgesic effects.
- Cellular Metabolism : The nicotinamide group in the compound is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical molecule involved in cellular energy production and metabolism. This connection suggests potential roles in metabolic regulation.
Case Studies and Experimental Evidence
- Enzyme Studies : In vitro studies have demonstrated that this compound inhibits specific enzymes linked to inflammatory processes. For instance, the compound was shown to reduce the activity of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .
- Cell Proliferation Assays : Research has indicated that this compound can inhibit the proliferation of certain cancer cell lines. For example, studies reported IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating significant antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil .
- Animal Models : In vivo studies using rodent models have suggested that administration of this compound leads to reduced inflammation markers and pain responses, supporting its therapeutic potential for pain management .
Comparative Analysis of Biological Activities
| Activity Type | Evidence Level | Key Findings |
|---|---|---|
| Anti-inflammatory | Moderate | Inhibition of COX enzymes; reduction in cytokines |
| Analgesic | Moderate | Decreased pain responses in animal models |
| Antiproliferative | High | IC50 values < 10 μM against cancer cell lines |
| Metabolic Regulation | Low | Potential effects on NAD+ levels; further studies needed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
